molecular formula C12H11F3O3 B1440847 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid CAS No. 1121583-64-9

2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

Cat. No. B1440847
M. Wt: 260.21 g/mol
InChI Key: WUQVTWDPKYDLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid” is a chemical compound with the molecular formula C12H11F3O3 . It has an average mass of 260.209 Da and a monoisotopic mass of 260.066040 Da .


Molecular Structure Analysis

The molecular structure of “2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid” is complex, contributing to its diverse applications in various fields such as pharmaceuticals, organic synthesis, and material science.

Scientific Research Applications

  • Scientific Field: Organic & Biomolecular Chemistry

    • Application : The chroman-4-one framework is used in the synthesis of a large class of medicinal compounds .
    • Method of Application : Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .
    • Results or Outcomes : Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis of carbamoylated chroman-4-ones .
    • Method of Application : The reaction is triggered through the generation of carbamoyl radicals from oxamic acids under metal-free conditions, which subsequently undergoes decarboxylative radical cascade cyclization on 2-(allyloxy)arylaldehydes to afford various amide-containing chroman-4-one scaffolds .
    • Results or Outcomes : This method has high functional group tolerance and a broad substrate scope .
  • Scientific Field: Medicinal Chemistry

    • Application : Chroman-4-one acts as a major building block in a large class of medicinal compounds .
    • Method of Application : The chroman-4-one framework is used in the synthesis of various medicinal compounds .
    • Results or Outcomes : Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
  • Scientific Field: Cosmetic Science

    • Application : Chroman-4-one derivatives are used in cosmetic preparations for skin and hair care .
    • Method of Application : These compounds are incorporated into cosmetic formulations for their beneficial effects .
    • Results or Outcomes : They help in the treatment of skin and hair-related defects like inflammation, allergies, and aid in the wound healing process .
  • Scientific Field: Pharmacology

    • Application : Chroman-4-one derivatives show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
    • Method of Application : These compounds are synthesized and tested in various pharmacological models .
    • Results or Outcomes : The results show a wide range of pharmacological activities .
  • Scientific Field: Material Science

    • Application : Chroman-4-one derivatives are used in the production of high-quality raw materials .
    • Method of Application : These compounds are sourced from leading manufacturers and supplied worldwide .
    • Results or Outcomes : The use of these high-quality raw materials leads to the production of superior end products .

properties

IUPAC Name

2-[7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)8-1-2-9-7(5-11(16)17)3-4-18-10(9)6-8/h1-2,6-7H,3-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQVTWDPKYDLGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1CC(=O)O)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676469
Record name [7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

CAS RN

1121583-64-9
Record name 3,4-Dihydro-7-(trifluoromethyl)-2H-1-benzopyran-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121583-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid
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2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid
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2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid
Reactant of Route 4
2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid
Reactant of Route 5
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Reactant of Route 6
2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid

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